Cas no 58594-73-3 ((R)-(+)-ETHYL 2-(4-(4-(TRIFLUOROMETHYL)PHENOXY)PHENOXY)PROPIONATE))

(R)-(+)-ETHYL 2-(4-(4-(TRIFLUOROMETHYL)PHENOXY)PHENOXY)PROPIONATE) structure
58594-73-3 structure
Product Name:(R)-(+)-ETHYL 2-(4-(4-(TRIFLUOROMETHYL)PHENOXY)PHENOXY)PROPIONATE)
CAS No:58594-73-3
MF:C18H17F3O4
MW:354.320396184921
CID:948752
PubChem ID:91743652
Update Time:2025-04-19

(R)-(+)-ETHYL 2-(4-(4-(TRIFLUOROMETHYL)PHENOXY)PHENOXY)PROPIONATE) Chemical and Physical Properties

Names and Identifiers

    • (R)-(+)-ETHYL 2-(4-(4-(TRIFLUOROMETHYL)PHENOXY)PHENOXY)PROPIONATE)
    • Ethyl 2-(4-[4-(trifluoromethyl)phenoxy]phenoxy)propanoate
    • Ethyl 2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propanoate
    • propanoic acid, 2-[4-[4-(trifluoromethyl)phenoxy]phenoxy]-, ethyl ester
    • 58594-73-3
    • D-Ethyl-2-[4-(4-[trifluoromethyl]phenoxy)phenoxy]propionate
    • Ethyl 2-(4-[4-(trifluoromethyl)phenoxy]phenoxy)propanoate #
    • Inchi: 1S/C18H17F3O4/c1-3-23-17(22)12(2)24-14-8-10-16(11-9-14)25-15-6-4-13(5-7-15)18(19,20)21/h4-12H,3H2,1-2H3/t12-/m1/s1
    • InChI Key: FEMOFHMHEFIHKN-GFCCVEGCSA-N
    • SMILES: FC(C1C=CC(=CC=1)OC1C=CC(=CC=1)O[C@@H](C(=O)OCC)C)(F)F

Computed Properties

  • Exact Mass: 354.10791
  • Monoisotopic Mass: 354.10789351g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 7
  • Complexity: 411
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • Density: 1.232
  • Boiling Point: 394.1°C at 760 mmHg
  • Flash Point: 185.5°C
  • Refractive Index: 1.5
  • PSA: 44.76

(R)-(+)-ETHYL 2-(4-(4-(TRIFLUOROMETHYL)PHENOXY)PHENOXY)PROPIONATE) Related Literature

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